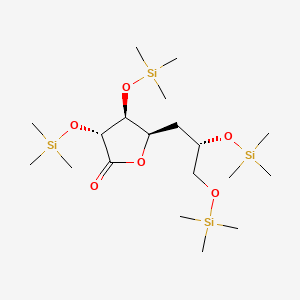
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one is a complex organic compound characterized by multiple trimethylsilyl groups and a dihydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one typically involves multiple steps, starting from simpler precursors. The key steps often include the protection of hydroxyl groups with trimethylsilyl groups and the formation of the dihydrofuran ring through cyclization reactions. Common reagents used in these steps include trimethylsilyl chloride, base catalysts like imidazole, and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)tetrahydrofuran-2(3H)-one: Similar structure but with a tetrahydrofuran ring.
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)oxolane-2(3H)-one: Contains an oxolane ring instead of a dihydrofuran ring.
Uniqueness
The uniqueness of (3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one lies in its specific arrangement of trimethylsilyl groups and the dihydrofuran ring, which confer distinct chemical properties and reactivity patterns compared to similar compounds.
Eigenschaften
Molekularformel |
C19H44O6Si4 |
|---|---|
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
(3R,4S,5R)-5-[(2S)-2,3-bis(trimethylsilyloxy)propyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one |
InChI |
InChI=1S/C19H44O6Si4/c1-26(2,3)21-14-15(23-27(4,5)6)13-16-17(24-28(7,8)9)18(19(20)22-16)25-29(10,11)12/h15-18H,13-14H2,1-12H3/t15-,16+,17-,18+/m0/s1 |
InChI-Schlüssel |
SPCIHMRISGHZSW-XWTMOSNGSA-N |
Isomerische SMILES |
C[Si](C)(C)OC[C@H](C[C@@H]1[C@@H]([C@H](C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OCC(CC1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


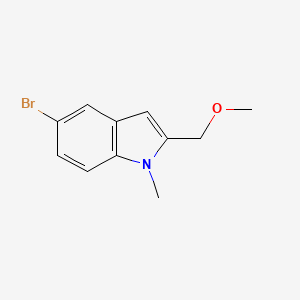
![7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B14906559.png)
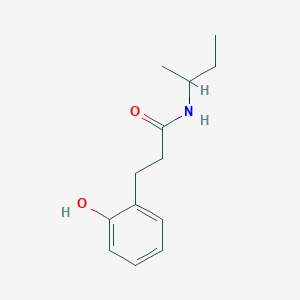
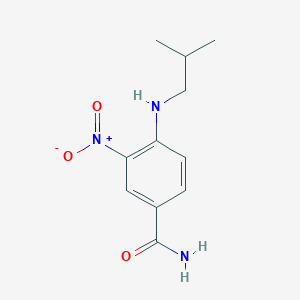
![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)


![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)
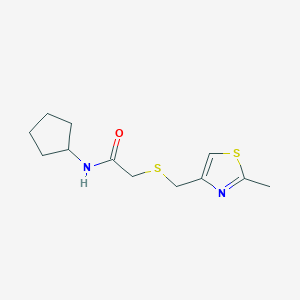
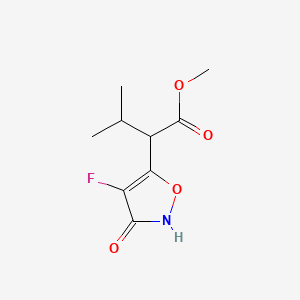
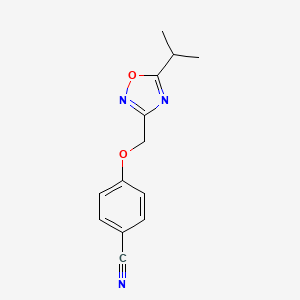
![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)
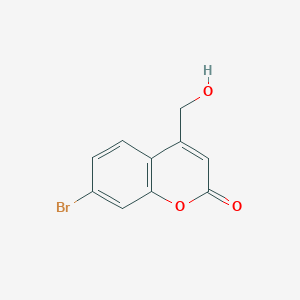
![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
